

Application Notes and Protocols for Cell Viability Assay with CC-90010

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Compound of Interest

Compound Name: CC-90010

Cat. No.: B1574583

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Audience: Researchers, scientists, and drug development professionals.

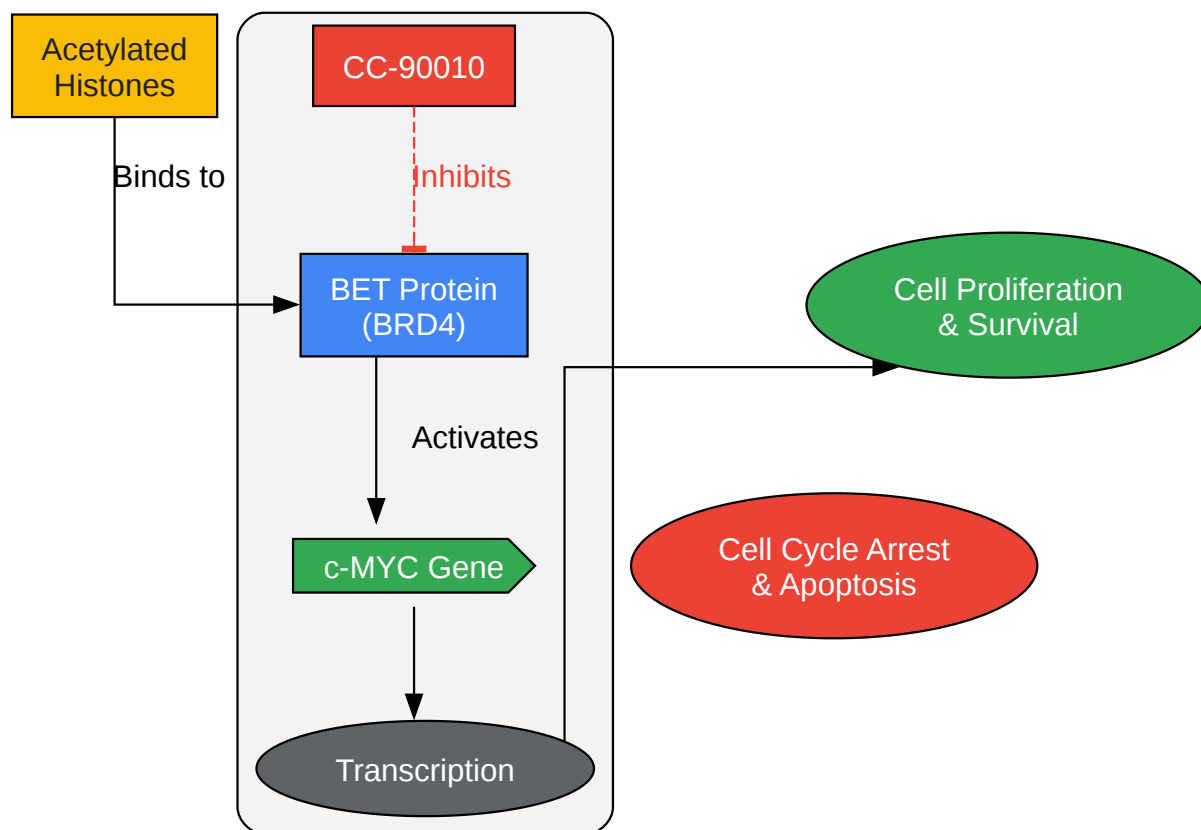
Introduction

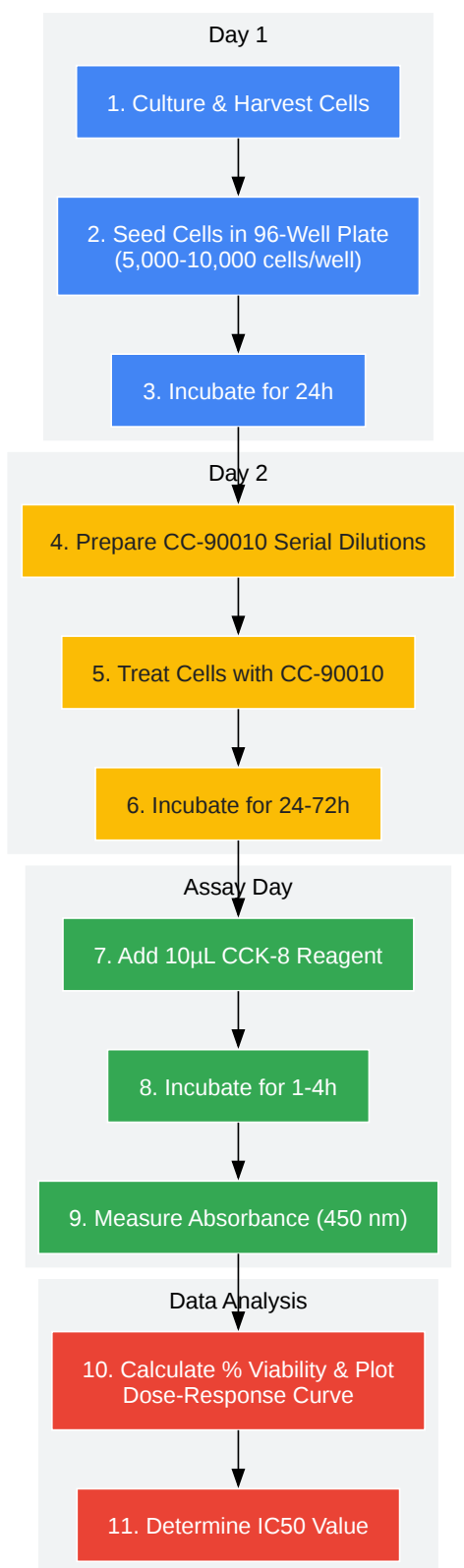
CC-90010 (also known as Trotabresib) is an orally active, potent, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key genes involved in oncogenesis, cell cycle progression, and apoptosis. [2][3] They recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[4] A key target of BET proteins is the MYC oncogene, which is a critical driver in many types of cancer.[4][5] By competitively binding to the bromodomains of BET proteins, **CC-90010** disrupts their interaction with chromatin, leading to the downregulation of oncogenes like MYC and subsequent inhibition of tumor cell proliferation and survival.[4][6] **CC-90010** has shown anti-tumor activity in preclinical models of various cancers, including glioblastoma, and is under investigation in clinical trials for advanced solid tumors and non-Hodgkin's lymphoma.[2][4][5]

This document provides a detailed protocol for determining the in vitro cell viability and cytotoxic effects of **CC-90010** on cancer cells using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay is a sensitive and reliable method for measuring the number of viable cells based on their metabolic activity.[7]

Signaling Pathway of CC-90010

The diagram below illustrates the mechanism of action of **CC-90010**. BET proteins (specifically BRD4) bind to acetylated histones on chromatin, which promotes the transcription of oncogenes such as c-MYC. **CC-90010** competitively inhibits this interaction, leading to transcriptional repression, cell cycle arrest, and apoptosis.





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